1-(4-(aminomethyl)benzyl)imidazolidin-2-one
CAS No.: 754166-85-3
Cat. No.: VC8292838
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 754166-85-3 |
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Molecular Formula | C11H15N3O |
Molecular Weight | 205.26 g/mol |
IUPAC Name | 1-[[4-(aminomethyl)phenyl]methyl]imidazolidin-2-one |
Standard InChI | InChI=1S/C11H15N3O/c12-7-9-1-3-10(4-2-9)8-14-6-5-13-11(14)15/h1-4H,5-8,12H2,(H,13,15) |
Standard InChI Key | WBJICMCBMOUGED-UHFFFAOYSA-N |
SMILES | C1CN(C(=O)N1)CC2=CC=C(C=C2)CN |
Canonical SMILES | C1CN(C(=O)N1)CC2=CC=C(C=C2)CN |
Introduction
Chemical Structure and Properties
The molecular formula of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one is , with a molecular weight of 205.26 g/mol . The InChI key (WBJICMCBMOUGED-UHFFFAOYSA-N) uniquely identifies its stereochemical and structural features . The compound’s purity, as reported by commercial suppliers, is 95%, though it is currently listed as discontinued .
Key structural attributes include:
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A saturated imidazolidin-2-one core, which enhances stability compared to unsaturated analogs.
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A 4-(aminomethyl)benzyl substituent, introducing both aromatic and primary amine functionalities.
The aminomethyl group increases hydrophilicity, potentially improving solubility in polar solvents, while the benzyl moiety contributes to lipophilicity, balancing its partition coefficient.
Synthetic Approaches
While no explicit synthesis route for 1-(4-(aminomethyl)benzyl)imidazolidin-2-one is documented in the provided sources, analogous methodologies for imidazolidin-2-ones suggest plausible strategies:
Base-Catalyzed Cyclization
Propargylic ureas undergo base-catalyzed intramolecular hydroamidation to form imidazolidin-2-ones . For example, TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) or BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) facilitates cyclization at room temperature in acetonitrile . Adapting this method, reaction of a propargylic urea precursor containing a 4-(aminomethyl)benzyl group could yield the target compound.
Acid-Catalyzed Cyclization
Acid-mediated reactions of -(2,2-dialkoxyethyl)ureas with nucleophiles offer another route . Trifluoroacetic acid (TFA) promotes cyclization via oxonium cation intermediates, enabling regioselective formation of 4-substituted imidazolidin-2-ones . This approach might be suitable for introducing aromatic substituents like the 4-(aminomethyl)benzyl group.
Physicochemical and Spectroscopic Data
Limited experimental data are available for this compound, but inferences can be drawn from related imidazolidinones:
Property | Value/Description | Source |
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Molecular Weight | 205.26 g/mol | |
Purity | 95% | |
Solubility | Likely polar solvents (e.g., DMF) | Inferred |
Stability | Stable under anhydrous conditions |
Spectroscopic characterization would typically involve:
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NMR: Peaks for imidazolidinone protons (δ 3.0–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and aminomethyl group (δ 1.8–2.5 ppm).
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IR Spectroscopy: Stretching vibrations for urea carbonyl (~1700 cm) and primary amine (~3350 cm).
Future Directions
Research gaps include:
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Synthetic Optimization: Developing scalable routes with higher regioselectivity.
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Biological Screening: Evaluating anticancer, antimicrobial, and neurological activities.
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Structure-Activity Relationships (SAR): Modifying the aminomethyl or benzyl groups to enhance potency.
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